

Pharmacological Profile of 2-Fluoroamphetamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluoroamphetamine

Cat. No.: B239227

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational and research purposes only. **2-Fluoroamphetamine** (2-FA) is a research chemical and its pharmacological and toxicological properties in humans are not well understood.

Introduction

2-Fluoroamphetamine (2-FA) is a synthetic stimulant of the phenethylamine and substituted amphetamine classes.^[1] As a positional isomer of 3-fluoroamphetamine and 4-fluoroamphetamine (4-FA), the fluorine atom's placement on the phenyl ring is the distinguishing structural feature.^[1] The substitution of a hydrogen atom with fluorine can increase lipophilicity, potentially facilitating passage across the blood-brain barrier.^[1] While it has appeared on the novel psychoactive substance (NPS) market, a comprehensive scientific evaluation of its pharmacological profile is notably lacking in published literature. This guide synthesizes the available preclinical data on 2-FA and provides comparative data on its better-studied isomer, 4-FA, to offer a more complete, albeit still limited, understanding.

Pharmacodynamics

The primary mechanism of action for 2-FA is presumed to be similar to that of amphetamine, acting as a releasing agent of the monoamine neurotransmitters dopamine (DA) and norepinephrine (NE). This action is thought to occur through interaction with the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to a reversal of their

normal function and subsequent efflux of these neurotransmitters from the presynaptic neuron into the synaptic cleft.

Monoamine Transporter Interaction

There is a significant gap in the scientific literature regarding the in vitro pharmacology of 2-FA. To date, no published studies have reported its binding affinities (K_i) or its potency as an inhibitor of monoamine reuptake (IC_{50}) at DAT, NET, or the serotonin transporter (SERT). Similarly, the potency of 2-FA to induce monoamine release (EC_{50}) has not been characterized.

For comparative purposes, the in vitro pharmacological data for the related positional isomer, 4-fluoroamphetamine (4-FA), are presented in the table below. 4-FA acts as a releasing agent and reuptake inhibitor of dopamine, serotonin, and norepinephrine.[\[2\]](#)

Parameter	Dopamine (DAT)	Norepinephrine (NET)	Serotonin (SERT)
Release (EC_{50} in nM)	200	37	730
Reuptake Inhibition (IC_{50} in nM)	770	420	6800

Table 1: In Vitro
Monoamine
Transporter
Interaction of 4-
Fluoroamphetamine.
[\[2\]](#)

Receptor Binding Profile

The affinity of 2-FA for various neurotransmitter receptors has not been documented. For comparison, 4-FA displays weak affinity for the 5-HT_{2A} (K_i = 11,300 nM) and 5-HT_{2C} (K_i = 7,800 nM) receptors.[\[2\]](#)

Preclinical In Vivo Pharmacology

Limited in vivo studies in animal models have provided some quantitative data on the physiological and behavioral effects of 2-FA. The following data are attributed to the work of Costa and Garattini in "Amphetamines and Related Compounds."[\[1\]](#)

Parameter	Species	Route of Administration	Dose	Effect
Anorexiant Dose (ED ₅₀)	Rat	Oral (p.o.)	15 mg/kg	50% inhibition of food intake for 2 hours, given 1 hour prior.
Analgesic Dose (ED ₅₀)	Mouse	Intraperitoneal (i.p.)	20 mg/kg	50% inhibition of response to tail-clamp.
Cardiovascular Effects	Rat	Intravenous (i.v.)	0.5 mg/kg	29 mm Hg increase in blood pressure.
Acute Toxicity (LD ₅₀)	Mouse	Intraperitoneal (i.p.)	100 mg/kg	Median lethal dose.

Table 2: In Vivo
Pharmacological
Data for 2-
Fluoroamphetam
ine.[\[1\]](#)

Pharmacokinetics

Comprehensive pharmacokinetic data for 2-FA in humans, including its absorption, distribution, metabolism, and excretion, are not available in the scientific literature.

In contrast, a controlled study on 4-FA in human subjects who ingested a 100 mg oral dose provides some insight into the pharmacokinetics of fluoroamphetamines.[\[3\]](#)

Parameter	Value
Time to Maximum Concentration (T _{max})	~2 hours
Maximum Serum Concentration (C _{max})	155-316 ng/mL (median 195 ng/mL)
Elimination Half-Life (t _{1/2})	~8-9 hours (range 5.5-16.8 hours)

Table 3: Human Pharmacokinetic Parameters of 4-Fluoroamphetamine (100 mg oral dose).[3]

Experimental Protocols

Detailed experimental protocols for the preclinical studies conducted on 2-FA are not readily available. However, based on standard pharmacological practices, the following methodologies are likely to have been employed.

Anorexiant Activity in Rats

This experiment typically involves fasting rats for a set period before the administration of the test compound (2-FA) or a vehicle control.[4] Food is then presented, and the amount consumed is measured at regular intervals. The dose of the compound that reduces food intake by 50% compared to the control group is determined as the ED₅₀.

Analgesic Activity (Tail-Clamp Test) in Mice

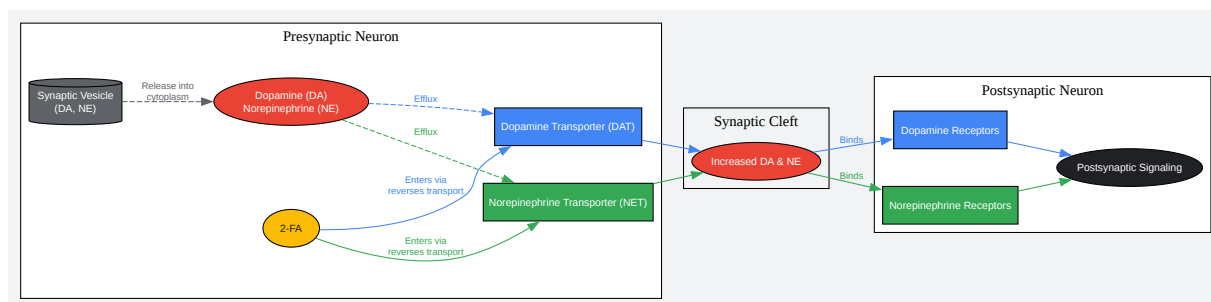
The tail-clamp method is a common test to assess analgesic properties.[5] A clip or clamp is applied to the base of the mouse's tail, and the time it takes for the mouse to respond (e.g., by biting or attempting to remove the clamp) is recorded as the response latency. The dose of the test substance that produces a 50% increase in this latency, or a 50% inhibition of the response, is the ED₅₀.

Cardiovascular Effects in Rats

To measure direct effects on blood pressure, rats are often anesthetized, and a catheter is inserted into an artery (e.g., the carotid or femoral artery) to allow for direct and continuous blood pressure monitoring.[6] The test compound is administered intravenously, and changes in blood pressure and heart rate are recorded.

Visualizations

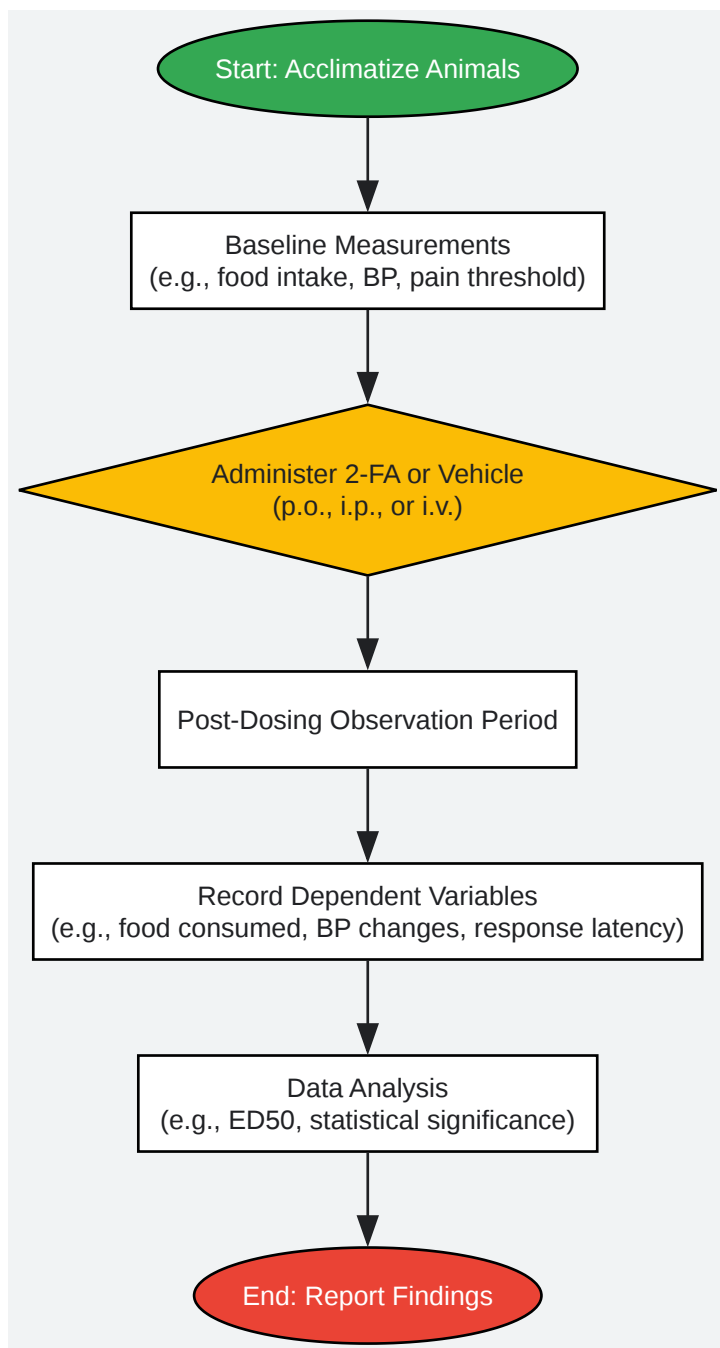
Presumed Mechanism of Action of 2-Fluoroamphetamine



[Click to download full resolution via product page](#)

Caption: Presumed mechanism of 2-FA as a monoamine releasing agent.

Generalized Workflow for In Vivo Pharmacological Assessment



[Click to download full resolution via product page](#)

Caption: Generalized workflow for in vivo pharmacological experiments.

Conclusion

The pharmacological profile of **2-Fluoroamphetamine** is largely incomplete, with a significant absence of in vitro data and comprehensive human pharmacokinetic studies. The available preclinical in vivo data suggest that 2-FA exhibits typical stimulant effects, including anorectic,

analgesic, and cardiovascular activity, consistent with its presumed mechanism as a dopamine and norepinephrine releasing agent. The provided comparative data for 4-FA highlights the potential for nuanced pharmacological differences between positional isomers and underscores the need for direct empirical investigation of 2-FA. Researchers and drug development professionals should exercise caution when interpreting the limited existing data and acknowledge the substantial knowledge gaps that remain. Further research is imperative to fully characterize the pharmacological and toxicological profile of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Fluoroamphetamine - Wikipedia [en.wikipedia.org]
- 2. 4-Fluoroamphetamine - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetic properties of 4-fluoroamphetamine in serum and oral fluid after oral ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anorexigenic effects of d-amphetamine and l-DOPA in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacological Profile of 2-Fluoroamphetamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b239227#pharmacological-profile-of-2-fluoroamphetamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com